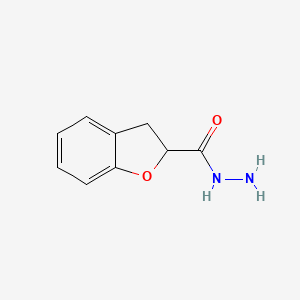

2,3-Dihydro-1-benzofuran-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-1-benzofuran-2-carbohydrazide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Mécanisme D'action

Target of Action

Benzofuran compounds, which include 2,3-dihydro-1-benzofuran-2-carbohydrazide, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to inhibition of cell growth.

Biochemical Pathways

These could include pathways involved in cell growth, oxidative stress response, viral replication, and bacterial metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of biological activities exhibited by benzofuran derivatives. For instance, the compound’s anti-tumor activity suggests it may induce cell death or inhibit cell proliferation in tumor cells . Its antibacterial activity indicates it may interfere with essential bacterial processes, leading to bacterial cell death .

Méthodes De Préparation

The synthesis of 2,3-Dihydro-1-benzofuran-2-carbohydrazide typically involves the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Analyse Des Réactions Chimiques

2,3-Dihydro-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzofuran derivatives.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,3-Dihydro-1-benzofuran-2-carbohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various benzofuran derivatives.

Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

Medicine: Its derivatives are explored for potential therapeutic applications, including as antiviral and anti-inflammatory agents.

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

2,3-Dihydro-1-benzofuran-2-carbohydrazide can be compared with other benzofuran derivatives such as:

2,3-Dihydro-1-benzofuran-2-carboxylic acid: A precursor in the synthesis of the carbohydrazide derivative.

Benzofuran-2-carboxylic acid: Another related compound with similar biological activities.

2,3-Dihydrobenzofuran: A simpler benzofuran derivative used in various chemical syntheses.

The uniqueness of this compound lies in its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives.

Activité Biologique

2,3-Dihydro-1-benzofuran-2-carbohydrazide is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its role as an anticancer agent, antimicrobial agent, and cannabinoid receptor agonist.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of benzofuran derivatives with hydrazine derivatives. The structural formula can be represented as follows:

This compound features a benzofuran ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have shown that derivatives of 2,3-dihydro-1-benzofuran exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this scaffold demonstrated potent activity against renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cell lines. The mechanism of action appears to involve inhibition of NF-κB translocation, a critical pathway in cancer progression .

Table 1: Cytotoxic Activity of 2,3-Dihydro-1-benzofuran Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | ACHN | 1.5 |

| Compound 2 | HCT15 | 2.0 |

| Compound 3 | MM231 | 1.8 |

| Compound 4 | NUGC-3 | 0.9 |

| Compound 5 | NCI-H23 | 1.6 |

| Compound 6 | PC-3 | 2.5 |

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been extensively studied. Specifically, compounds derived from the benzofuran scaffold have shown promising activity against Mycobacterium tuberculosis and various fungal strains. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 2 µg/mL against M. tuberculosis .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound ID | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | M. tuberculosis H37Rv | 8 |

| Compound B | C. albicans | 0.625 |

| Compound C | S. aureus | <0.039 |

Cannabinoid Receptor Agonism

A notable application of the compound is its role as a selective agonist for the cannabinoid receptor type 2 (CB₂). Research indicates that certain derivatives can effectively modulate pain responses without central side effects typically associated with CB₁ agonists. In animal models, these compounds have shown efficacy in reversing neuropathic pain while maintaining safety profiles .

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of a series of benzofuran derivatives including the carbohydrazide variant, researchers found that specific modifications to the substituents on the benzofuran ring significantly enhanced cytotoxicity against cancer cells while reducing toxicity to normal cells . This study underscores the potential for developing targeted cancer therapies based on structural modifications of the benzofuran scaffold.

Case Study: Antimycobacterial Activity

Another investigation focused on the synthesis of hydrazone derivatives from benzofuran and their subsequent testing against M. tuberculosis revealed that compounds with specific functional groups exhibited remarkable antimycobacterial activity with low cytotoxicity towards mammalian cells . This highlights the potential for these compounds in treating drug-resistant strains of tuberculosis.

Propriétés

IUPAC Name |

2,3-dihydro-1-benzofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8H,5,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOAPTSESUAZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.